molecular formula C14H20N2O3 B2377571 2-(Dimethylamino)-4-(3,5-dimethylanilino)-4-oxobutanoic acid CAS No. 1030619-89-6

2-(Dimethylamino)-4-(3,5-dimethylanilino)-4-oxobutanoic acid

Cat. No. B2377571
CAS RN: 1030619-89-6
M. Wt: 264.325
InChI Key: ZLNRXLWQHXRAAI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds like N,N-dimethylaniline has been reported. A route for the direct synthesis of N,N-dimethylaniline from nitrobenzene and methanol was developed through the sequential coupling of the hydrogen production from methanol, hydrogenation of nitrobenzene to produce aniline, and N-methylation of aniline over a pretreated Raney-Ni® catalyst .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : The compound has been utilized in various synthesis processes. For instance, it's involved in the synthesis of diethyl 4-oxo-4H-pyran-2,5-dicarboxylate, which is a precursor for various derivatives including 4-oxo-4H-pyran-2,5-dicarboxylic acids (Obydennov, Röschenthaler, & Sosnovskikh, 2013).

  • Crystallization Studies : It has been used in studies of crystallization behavior, particularly in polymorphic mixtures of MPPO, which involves a serotonin receptor blocker (Nakata, Kiyosawa, Kagara, & Matsuoka, 2009).

Biochemical Research

Fluorescence and Optical Studies

  • Fluorophore Research : It's been used in the biosynthetic incorporation of fluorophores into proteins, providing insights into protein structure and dynamics, and it has applications in both in vitro and in vivo studies (Summerer, Chen, Wu, Deiters, Chin, & Schultz, 2006).

  • Molecular Docking and Structural Analysis : The compound has been investigated for its vibrational, structural, electronic, and optical properties, with applications in molecular docking and nonlinear optical materials research (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).

properties

IUPAC Name

2-(dimethylamino)-4-(3,5-dimethylanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-9-5-10(2)7-11(6-9)15-13(17)8-12(14(18)19)16(3)4/h5-7,12H,8H2,1-4H3,(H,15,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLNRXLWQHXRAAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CC(C(=O)O)N(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethylamino)-4-(3,5-dimethylanilino)-4-oxobutanoic acid

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